molecular formula C21H19F3N4O B2697555 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034338-55-9

4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2697555
CAS No.: 2034338-55-9
M. Wt: 400.405
InChI Key: YBAJQNDKXRZQNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction is acid-catalyzed and yields a new tricyclic, trifluoromethylated indenopyrazole . The yield of this isomeric pyrazole ranges from 4–24% .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a dihydroisoquinoline group, a pyrazole group, and a phenyl group, among others .

Scientific Research Applications

Chemical Synthesis

Research on the synthesis of similar chemical structures has led to the development of compounds with potential for varied applications. For instance, the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU-mediated catalysis highlights the chemical versatility and potential for further functionalization of such compounds (Prabakaran, Khan, & Jin, 2012). This method showcases the synthesis process's efficiency and purity, suggesting a foundational approach for creating compounds with specific biological activities.

Molecular Docking Studies

The synthesis and characterization of novel compounds, followed by in silico molecular docking studies, aim to predict the interaction between these compounds and biological targets. Such studies have led to the identification of compounds with significant antibacterial, antitubercular, and antimalarial activities. For example, the development of a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds and their subsequent evaluation through in silico docking studies highlight the potential of these compounds in drug discovery (Sapariya et al., 2017).

Antimicrobial Activities

The exploration of antimicrobial activities of synthesized compounds is a critical area of research. Studies have shown the synthesis and antimicrobial evaluation of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, revealing compounds with potent antibacterial and antifungal activities compared to standard drugs (Hafez, Alshammari, & El-Gazzar, 2015). These findings suggest the therapeutic potential of such compounds in treating infectious diseases.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c1-27-11-15(10-25-27)17-13-28(12-14-6-2-3-7-16(14)17)20(29)26-19-9-5-4-8-18(19)21(22,23)24/h2-11,17H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAJQNDKXRZQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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